REACTION_CXSMILES
|
S1C=CC(CC=O)=C1.[S:9]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]([CH2:20][CH2:21][OH:22])[CH:17]=[CH:18][CH:19]=2)=[CH:10]1>C(Cl)Cl.CCOCC>[S:9]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]([CH2:20][CH:21]=[O:22])[CH:17]=[CH:18][CH:19]=2)=[CH:10]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC=O
|
Name
|
2-(3-thiophen-3-yl-phenyl)-ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=1C=C(C=CC1)CCO
|
Name
|
CH2Cl2 Et2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C=1C=C(C=CC1)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |